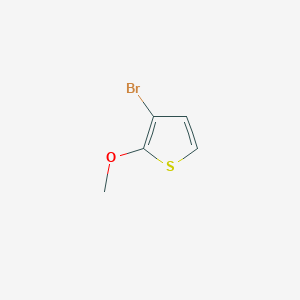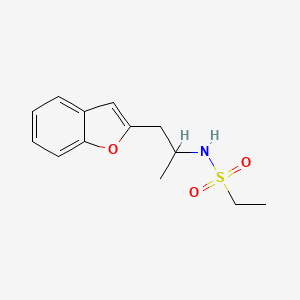
N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide:
Antimicrobial Agents
N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide has shown promising results as an antimicrobial agent. Benzofuran derivatives are known for their ability to inhibit the growth of various bacteria and fungi. This compound’s unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a potential candidate for developing new antibiotics .
Anticancer Research
The compound has been investigated for its anticancer properties. Benzofuran derivatives have been found to interfere with cancer cell proliferation by targeting specific signaling pathways and inducing apoptosis (programmed cell death). Research has shown that N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide can inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy .
Anti-inflammatory Applications
N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide has been studied for its anti-inflammatory effects. The compound can modulate the production of inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties. Benzofuran derivatives have been shown to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide could potentially be used to develop treatments that slow down or prevent the progression of these diseases .
Antioxidant Activity
The antioxidant properties of N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide have been explored in various studies. The compound can scavenge free radicals and reduce oxidative stress, which is implicated in many chronic diseases, including cardiovascular diseases and cancer. Its antioxidant activity makes it a valuable compound for developing supplements or drugs aimed at reducing oxidative damage .
Antiviral Research
N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide has also been investigated for its antiviral properties. Benzofuran derivatives have been found to inhibit the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells. This compound could be a potential candidate for developing antiviral drugs against diseases such as influenza and HIV .
Cardioprotective Effects
The cardioprotective properties of this compound have been explored in recent studies. N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide can protect cardiac cells from ischemia-reperfusion injury and reduce the risk of heart diseases. Its ability to modulate oxidative stress and inflammation in cardiac tissues makes it a promising candidate for developing cardioprotective drugs.
These applications highlight the diverse potential of N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
Propiedades
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-18(15,16)14-10(2)8-12-9-11-6-4-5-7-13(11)17-12/h4-7,9-10,14H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZTZHOGRIPNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C)CC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2510368.png)
![3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2510369.png)
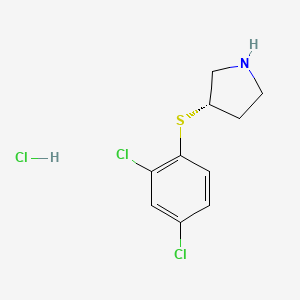
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2510372.png)
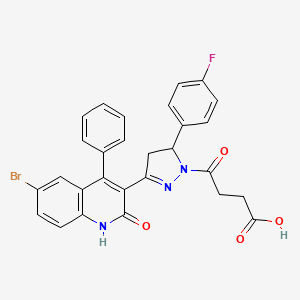
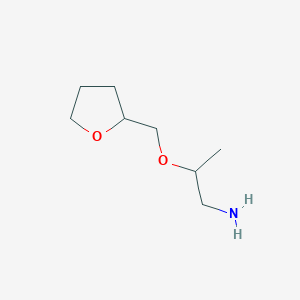
![N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2510376.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2510380.png)
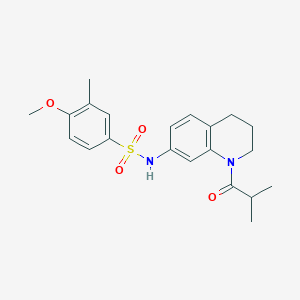
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2510385.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2510386.png)
![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]acetamide](/img/structure/B2510387.png)
![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2510389.png)
